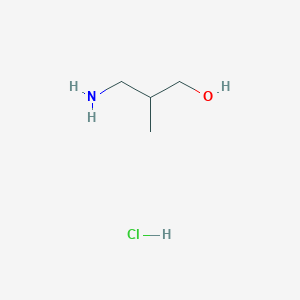

3-Amino-2-methylpropan-1-ol hydrochloride

Description

BenchChem offers high-quality 3-Amino-2-methylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPCMDISHYFOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655135 | |

| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-10-1 | |

| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methyl-propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol Hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpropan-1-ol hydrochloride (CAS No. 66164-10-1) is a versatile bifunctional molecule that has garnered interest within the pharmaceutical and chemical industries.[1][2][3][4] Its structure, featuring a primary amine and a primary alcohol, makes it a valuable chiral building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its applications in drug development with a focus on its role in creating hypolipidemic agents, and essential safety and handling information.

Chemical and Physical Properties

The hydrochloride salt of 3-Amino-2-methylpropan-1-ol is typically a solid at room temperature.[5] While extensive experimental data for this specific salt is not widely published, its properties can be inferred from data on the free base and structurally related compounds.

| Property | Value | Source(s) |

| CAS Number | 66164-10-1 | [1][2][3][4] |

| Molecular Formula | C₄H₁₂ClNO | [4] |

| Molecular Weight | 125.60 g/mol | [4] |

| Appearance | Pale-yellow to Yellow-brown Liquid or solid | [5] |

| Melting Point | Data not available for the hydrochloride salt. The related compound, 2-Amino-2-methyl-1-propanol hydrochloride, has a melting point of 204-206 °C. | [5] |

| Boiling Point | Data not available for the hydrochloride salt. The free base, 3-amino-2-methylpropan-1-ol, has a boiling point of 165 °C. | [6] |

| Solubility | Expected to be soluble in water. | [5] |

Synthesis and Elucidation

A plausible synthetic route to 3-Amino-2-methylpropan-1-ol hydrochloride can be conceptualized based on established organic chemistry principles, starting from readily available precursors. The final step involves the conversion of the free amino alcohol to its hydrochloride salt.

Proposed Synthetic Pathway

A Proposed Synthetic Workflow

This diagram outlines a potential synthetic route to the target compound.

Step-by-Step Methodology

-

Henry Reaction (Nitroaldol Reaction): Isobutyraldehyde is reacted with nitromethane in the presence of a base catalyst to form 2-methyl-3-nitropropan-1-ol.

-

Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitropropan-1-ol is reduced to a primary amine to yield 3-amino-2-methylpropan-1-ol. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Formation of the Hydrochloride Salt: The resulting 3-amino-2-methylpropan-1-ol is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Structural Elucidation: Predicted NMR Spectral Data

Predicted ¹H NMR (in D₂O):

-

-CH(CH₃)-: A multiplet.

-

-CH₂-N⁺H₃: A doublet, shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.

-

-CH₂-OH: A doublet.

-

-CH₃: A doublet.

Predicted ¹³C NMR (in D₂O):

-

-CH(CH₃)-: A signal for the methine carbon.

-

-CH₂-N⁺H₃: A signal for the carbon adjacent to the ammonium group, shifted downfield.

-

-CH₂-OH: A signal for the carbon bearing the hydroxyl group.

-

-CH₃: A signal for the methyl carbon.

Applications in Drug Discovery and Development

The true value of 3-Amino-2-methylpropan-1-ol hydrochloride in drug development lies in its utility as a versatile building block.[7] Its bifunctional nature allows for the introduction of both amine and alcohol functionalities into a target molecule, enabling the synthesis of a diverse range of compounds.

A Case Study: Hypolipidemic Agents

A significant application of the 3-amino-2-methylpropan-1-ol scaffold is in the development of hypolipidemic agents. Research has shown that a series of 3-amino-2-methyl-1-phenylpropanones, which are derivatives of this core structure, exhibit potent activity in lowering both serum cholesterol and triglyceride levels in rodents. Some of these analogs demonstrated significantly higher activity than the standard drugs lovastatin and clofibrate at their therapeutic doses.

These compounds were found to lower chylomicron, VLDL, and LDL cholesterol and triglyceride levels while elevating HDL cholesterol levels. The mechanism of action for some of these analogs involves the reduction of the activity of key enzymes in lipid metabolism, including HMG-CoA reductase.

Inhibition of HMG-CoA Reductase

This diagram illustrates the inhibitory effect of 3-amino-2-methylpropan-1-ol derivatives on a key enzyme in the cholesterol biosynthesis pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-2-methylpropan-1-ol hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not universally available, information from structurally similar compounds suggests that it should be handled with care.[8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

Conclusion

3-Amino-2-methylpropan-1-ol hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature provides a scaffold for creating diverse molecular architectures with potential therapeutic applications, as evidenced by the successful development of potent hypolipidemic agents based on its core structure. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists looking to leverage this compound in their work.

References

-

Reagentia. 3-Amino-2-methylpropan-1-ol hydrochloride (1 x 250 mg). [Link]

-

Beijing Xinheng Technology Co., Ltd. 3-Amino-2-methyl-propan-1-ol hydrochloride. [Link]

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

PubChem. 3-Amino-2-methyl-1-propanol. [Link]

-

LookChem. Cas 3207-12-3,2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. [Link]

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]

Sources

- 1. 3-AMINO-2-METHYLPROPAN-1-OL HYDROCHLORIDE | 66164-10-1 [sigmaaldrich.com]

- 2. 3-Amino-2-methylpropan-1-ol hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 66164-10-1 | 3-Amino-2-methylpropan-1-ol hydrochloride - AiFChem [aifchem.com]

- 4. 3-Amino-2-methyl-propan-1-ol hydrochloride - CAS:66164-10-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-2-methylpropan-1-ol Hydrochloride

Abstract

This technical guide provides a detailed examination of the fundamental physicochemical characteristics of 3-Amino-2-methylpropan-1-ol hydrochloride. As a chiral amino alcohol, this compound and its derivatives are of interest in medicinal chemistry and materials science. An in-depth understanding of its properties, including molecular structure, thermal behavior, solubility, and acidity, is critical for its effective application in synthesis, formulation, and biological studies. This document synthesizes available data with established analytical protocols, offering a practical framework for researchers. Due to the limited publicly available experimental data for this specific hydrochloride salt, this guide incorporates data from its free base, 3-amino-2-methylpropan-1-ol, and other closely related amino alcohols to provide a comprehensive and scientifically grounded perspective.

Introduction: Strategic Importance in Chemical Synthesis

3-Amino-2-methylpropan-1-ol hydrochloride is a bifunctional organic molecule featuring a primary amine and a primary alcohol on a chiral isobutyl backbone. The presence of these two reactive centers makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, facilitating its use in various reaction and formulation conditions. A thorough characterization of its physicochemical properties is the cornerstone of its rational use in drug design, process development, and quality control.

Molecular Identity and Structural Features

The fundamental properties of a compound are intrinsically linked to its molecular structure. 3-Amino-2-methylpropan-1-ol hydrochloride is the salt formed from the reaction of the basic amino group of 3-amino-2-methylpropan-1-ol with hydrochloric acid. This protonation of the nitrogen atom significantly alters the compound's physical properties compared to its free base form.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| Chemical Name | 3-Amino-2-methylpropan-1-ol hydrochloride | [1] |

| CAS Number | 66164-10-1 | [1] |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.60 g/mol | [1] |

| Canonical SMILES | CC(CN)CO.Cl | [1] |

The structure contains a stereocenter at the second carbon, meaning it can exist as (R) and (S) enantiomers. This guide pertains to the racemic mixture unless specified otherwise. The chirality is a critical feature for applications in asymmetric synthesis and for developing stereospecific pharmaceuticals.

Caption: Formation of the hydrochloride salt from the free base.

Thermal Analysis: Melting Point

The melting point is a crucial indicator of a crystalline solid's purity and identity. For ionic compounds like hydrochloride salts, the melting point is typically elevated due to the strong electrostatic forces in the crystal lattice.

Table 2: Melting Point Data of Related Amino Alcohol Hydrochlorides

| Compound | Melting Point (°C) |

| 2-Amino-2-methyl-1-propanol hydrochloride | 204-206 |

| 2-Aminopropanol hydrochloride | Not Available |

| 3-Amino-1,2-propanediol | (Boiling Point: 264-265) |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride | 150-153 |

Experimental Protocol: Capillary Melting Point Determination

The causality behind this experimental choice lies in its precision and the small sample amount required. It provides a melting range, which is a more accurate representation for even pure compounds and serves as an indicator of purity.

Objective: To determine the melting point range of a solid crystalline sample.

Materials:

-

Crystalline sample (e.g., 3-Amino-2-methylpropan-1-ol hydrochloride)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer and variable heating control

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder by grinding in a mortar and pestle if necessary.

-

Capillary Loading: Pack 2-3 mm of the powdered sample into the sealed end of a capillary tube by tapping the tube on a hard surface.

-

Initial Rapid Scan: Heat the sample rapidly to quickly identify an approximate melting range. This conserves time.

-

Precise Measurement: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Repeat the measurement to ensure reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Characteristics

Solubility is a critical parameter for drug development, influencing formulation, bioavailability, and reaction kinetics. As a salt of a primary amine, 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be freely soluble in polar protic solvents.

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Scientific Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt and the presence of polar hydroxyl and ammonium groups facilitate strong ion-dipole interactions and hydrogen bonding with water. |

| Methanol/Ethanol | Soluble | These polar protic solvents can solvate the ions and engage in hydrogen bonding, similar to water. The hydrochlorides of monoamino monocarboxylic acids are generally very soluble in alcohol[3]. |

| Acetone | Slightly Soluble to Insoluble | As a polar aprotic solvent, acetone lacks the ability to donate hydrogen bonds, making it a less effective solvent for this salt. |

| Toluene/Hexane | Insoluble | These nonpolar solvents cannot effectively solvate the highly polar and ionic compound. |

Experimental Protocol: Qualitative Solubility Assessment

This protocol is designed to rapidly assess a compound's solubility across a spectrum of solvents, providing essential information for selecting appropriate solvent systems for reactions, purification, and formulation.

Objective: To determine the qualitative solubility of 3-Amino-2-methylpropan-1-ol hydrochloride.

Materials:

-

Sample compound

-

Set of solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Preparation: Add approximately 1 mL of each solvent to a labeled test tube.

-

Sample Addition: Add a small, known amount of the sample (e.g., 5-10 mg) to each tube.

-

Mixing: Vortex each tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect each tube for undissolved solid against a contrasting background.

-

Classification:

-

Soluble: No visible solid.

-

Slightly Soluble: A significant portion of the solid has dissolved.

-

Insoluble: Little to no solid has dissolved.

-

Caption: Relationship between solvent type and expected solubility.

Acidity and pKa

The pKa of the protonated amine is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its biological activity, membrane permeability, and formulation characteristics.

For 3-Amino-2-methylpropan-1-ol hydrochloride, the relevant equilibrium is the dissociation of the ammonium cation: R-NH₃⁺ ⇌ R-NH₂ + H⁺

While an experimental pKa for this specific compound is not available in the searched literature, the pKa of its close structural isomer, 2-Amino-2-methyl-1-propanol, is reported to be 9.7 at 25°C[2]. It is reasonable to expect a similar pKa value for 3-Amino-2-methylpropan-1-ol.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is the gold standard for pKa determination due to its accuracy and the detailed information it provides about the acid-base behavior of a substance.

Objective: To experimentally determine the pKa of the conjugate acid of 3-Amino-2-methylpropan-1-ol.

Materials:

-

3-Amino-2-methylpropan-1-ol hydrochloride

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Add the NaOH titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).

Self-Validation: The resulting sigmoidal titration curve serves as an internal validation of the experiment. A clear and sharp inflection point confirms the stoichiometry of the acid-base reaction, and the flat buffer region allows for a robust determination of the pKa.

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show signals for the methyl group (a doublet), the methine proton (a multiplet), the two methylene groups (diastereotopic protons, likely complex multiplets), and the exchangeable protons of the alcohol and ammonium groups.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

FTIR: Key vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), N-H stretching of the ammonium salt (broad, ~3000 cm⁻¹), C-H stretching (~2900-2960 cm⁻¹), and C-N and C-O stretching in the fingerprint region.

-

Mass Spectrometry: The mass spectrum of the free base (formed after deprotonation in the mass spectrometer) would be expected to show a molecular ion peak (M+) at m/z = 89.14.

Stability and Storage

As a hydrochloride salt, 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be a stable, crystalline solid. However, like many amine salts, it can be hygroscopic.

Recommended Storage:

-

Store in a tightly sealed container to protect from moisture.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong bases and oxidizing agents.

One study on a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, showed that its stability in plasma and urine can be affected by microbial contamination and storage temperature, with degradation observed over time, particularly at warmer temperatures and over extended periods at -20°C[4][5]. This highlights the importance of controlled storage conditions for analytical samples.

Conclusion and Future Work

3-Amino-2-methylpropan-1-ol hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has outlined its key physicochemical characteristics, drawing upon data from related compounds where specific information is lacking. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories. Further experimental work to fully characterize this specific hydrochloride salt, including obtaining high-resolution spectral data and definitive melting point, solubility, and pKa values, would be of great value to the scientific community.

References

-

PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 3207-12-3, 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved January 18, 2026, from [Link]

-

Al-Rimawi, F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]

-

Al-Rimawi, F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Amino-1-propanol hydrochloride. Retrieved January 18, 2026, from [Link]

- Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan, 15(1-3), 381-386.

-

PubChem. (n.d.). 2-Aminopropanol hydrochloride. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-Aminopropanol hydrochloride. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

ResearchGate. (n.d.). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(1), M921. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR]. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved January 18, 2026, from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved January 18, 2026, from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Processes, 8(10), 1275. [Link]

-

ResearchGate. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Amino-2-methylpropan-1-ol Hydrochloride for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 3-Amino-2-methylpropan-1-ol hydrochloride, a chiral β-amino alcohol derivative of significant interest to the pharmaceutical and chemical synthesis sectors. This document elucidates the molecule's core structural and physicochemical properties, outlines a robust protocol for its synthesis and purification, and discusses its potential applications as a versatile building block in drug development. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound.

Molecular Identity and Physicochemical Profile

3-Amino-2-methylpropan-1-ol hydrochloride is the salt form of the corresponding free base, 3-amino-2-methylpropan-1-ol. The conversion to a hydrochloride salt is a common and critical step in drug development, as it generally enhances the compound's crystallinity, aqueous solubility, and stability, making it more amenable to formulation and handling.

Molecular Structure and Chirality

The molecular structure features a three-carbon propanol backbone with an amino group at the C3 position and a methyl group at the C2 position. The presence of the methyl group at the C2 carbon introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-3-amino-2-methylpropan-1-ol and (S)-3-amino-2-methylpropan-1-ol. This chirality is of paramount importance in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles.[1]

In the hydrochloride salt, the basic amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

Caption: Workflow for the Synthesis of 3-Amino-2-methylpropan-1-ol HCl

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

-

¹H NMR: The spectrum should show a downfield shift of the protons adjacent to the nitrogen and oxygen atoms compared to the free base. The formation of the ammonium salt (NH₃⁺) will result in a broad signal, and its integration should correspond to three protons.

-

FT-IR: The spectrum will exhibit characteristic broad peaks in the 2400-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium salt. The O-H stretch will also be present as a broad peak around 3300 cm⁻¹.

-

Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated theoretical values for the C₄H₁₂ClNO formula. This provides definitive proof of purity and correct salt formation.

Applications in Research and Drug Development

Chiral β-amino alcohols are highly valued structural motifs in medicinal chemistry. [2]Their presence is noted in numerous FDA-approved drugs and natural products, where they often play a key role in binding to biological targets like receptors or enzymes. [3]

-

Chiral Building Block: 3-Amino-2-methylpropan-1-ol hydrochloride serves as a versatile chiral fragment. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The primary amine can be acylated, alkylated, or used in reductive amination reactions. This dual functionality allows for the systematic construction of diverse molecular scaffolds for fragment-based drug discovery. [4]* Ligand Synthesis: The 1,3-amino alcohol structure is a common feature in chiral ligands used for asymmetric catalysis, such as in asymmetric Henry reactions. [5]The specific stereochemistry and steric bulk provided by the methyl group can influence the enantioselectivity of these reactions.

-

Therapeutic Potential: Derivatives of β-amino alcohols are being investigated for a range of therapeutic applications, including the development of agents that inhibit inflammatory responses mediated by Toll-like Receptor 4 (TLR4), which could be beneficial in treating severe sepsis. [6]

Safety and Handling

Based on data for structurally related amino alcohols and their salts, 3-Amino-2-methylpropan-1-ol hydrochloride should be handled with care. The free base is known to cause skin irritation, serious eye damage, and respiratory irritation. [7]The hydrochloride salt is expected to be an irritant as well.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]

References

-

LookChem. (n.d.). Cas 3207-12-3, 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197625, 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Amino alcohol esters - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

WIPO Patentscope. (2015). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1762-1801. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

Scott, K. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(6), 284-290. Retrieved from [Link]

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

-

Tawar, R., et al. (2015). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 10(9), e0137759. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54776248, 3-Amino-2-(aminomethyl)-1-propanol. Retrieved from [Link]

-

Kumar, S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 84(9), 5489-5500. Retrieved from [Link]

- Google Patents. (n.d.). CN100357257C - Production process of 2-amino-methyl-1-propanol.

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

Wang, Z., et al. (2012). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Organic Letters, 14(15), 3894-3897. Retrieved from [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 3-Amino-2-methylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This guide delves into the solubility profile of 3-Amino-2-methylpropan-1-ol hydrochloride, a molecule of interest in various chemical and pharmaceutical applications. Understanding its behavior in different solvent systems is paramount for designing robust formulations, ensuring consistent drug delivery, and achieving desired therapeutic outcomes. As the hydrochloride salt of an amino alcohol, its solubility is governed by a delicate interplay of ionic interactions, hydrogen bonding, and the influence of its molecular structure.

Physicochemical Properties: A Foundation for Understanding Solubility

To comprehend the solubility of 3-Amino-2-methylpropan-1-ol hydrochloride, it is essential to first examine its molecular architecture. The molecule possesses a primary amine group, which is protonated to form the hydrochloride salt, a primary alcohol group, and a methyl group attached to the carbon backbone.

The presence of the ammonium and hydroxyl groups makes the molecule highly polar and capable of forming strong hydrogen bonds with protic solvents. The hydrochloride salt form significantly enhances its aqueous solubility compared to its free base, 2-Amino-2-methyl-1-propanol. The relatively small size and low molecular weight also contribute to its potential for favorable interactions with a variety of solvents.

The Solubility Profile of 3-Amino-2-methylpropan-1-ol Hydrochloride

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 0.5 g/mL | 25 |

This data is based on available chemical supplier information.[2]

Qualitative Solubility and Predicted Behavior

Based on the principles of "like dissolves like," the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): 3-Amino-2-methylpropan-1-ol hydrochloride is expected to exhibit high solubility in these solvents.[2] The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amine and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to extensive hydrogen bonding networks with protic solvents. One source explicitly states its solubility in water and alcohols.[2] The free amine form, 2-Amino-2-methyl-1-propanol, is known to be miscible with water and soluble in alcohols, which further supports the high solubility of its hydrochloride salt in these media.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Moderate to good solubility is anticipated in highly polar aprotic solvents like DMSO and DMF. These solvents have large dipole moments and can effectively solvate the cation and anion of the salt. However, the lack of hydrogen bond donating ability in these solvents might result in slightly lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility of 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be very low in nonpolar solvents. These solvents lack the polarity and hydrogen bonding capability to overcome the strong lattice energy of the ionic salt. The significant mismatch in polarity between the solute and the solvent leads to unfavorable interactions. The general principle for amine hydrochlorides is their poor solubility in nonpolar organic solvents.

Caption: Predicted solubility of amine hydrochlorides in different solvent classes.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

Given the limited publicly available data, experimental determination of the solubility of 3-Amino-2-methylpropan-1-ol hydrochloride is a critical step for any research or development activity. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[3]

Objective: To determine the equilibrium solubility of 3-Amino-2-methylpropan-1-ol hydrochloride in a selection of solvents at a controlled temperature.

Materials:

-

3-Amino-2-methylpropan-1-ol hydrochloride (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, buffered solutions at different pH values should be used to understand the pH-solubility profile.[4]

-

Addition of Excess Solute: Add an excess amount of 3-Amino-2-methylpropan-1-ol hydrochloride to a known volume or weight of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Place the vials in a thermostatic shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 3-Amino-2-methylpropan-1-ol hydrochloride.

-

Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

-

Replication: Perform the experiment in triplicate for each solvent system to ensure the reproducibility and statistical validity of the results.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Amino-2-methylpropan-1-ol Hydrochloride

Section 1: Introduction and Strategic Scope

3-Amino-2-methylpropan-1-ol hydrochloride (CAS No. 66164-10-1) is an amino alcohol derivative that serves as a valuable building block in synthetic chemistry and drug development.[1] Its structure lends itself to the creation of more complex molecules and scaffolds. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Amino-2-methylpropan-1-ol hydrochloride. It is crucial to note that while this document pertains specifically to the hydrochloride salt, detailed safety data sheets (SDS) for this exact compound are not as prevalent as for its free base, 3-Amino-2-methylpropan-1-ol (CAS No. 15518-10-2), or other structurally similar amino alcohols.[2] Therefore, this guide adopts a conservative safety-first principle, synthesizing hazard information from the free base and closely related, well-documented analogs. This approach ensures that the recommended precautions are robust and account for the potential hazards inherent to this class of compounds. The primary hazards associated with the free base, and thus inferred for its salt, include skin and respiratory irritation, serious eye damage, and potential harm if swallowed.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of SDS data to explain the causality behind safety protocols, empowering personnel to make informed decisions and foster a culture of safety.

Section 2: Hazard Identification and Analysis

A comprehensive risk assessment begins with a detailed understanding of the chemical's intrinsic hazards. The following data has been compiled from the material's free base and analogous compounds to provide a thorough hazard profile.

Globally Harmonized System (GHS) Classification

The hazard profile necessitates stringent handling procedures. The GHS classification, primarily derived from data on the free base, is summarized below.[2][3]

| Hazard Class | Hazard Code | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Irritation (Cat. 1) | H318 | Causes serious eye damage | Danger |

| STOT, Single Exposure (Cat. 3) | H335 | May cause respiratory irritation | Warning |

STOT: Specific Target Organ Toxicity

Toxicological and Physicochemical Properties

Understanding the compound's physical properties is essential for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO·HCl | [1] |

| Molecular Weight | 125.60 g/mol | [1][4] |

| Appearance | Solid / Crystalline powder | [4][5] |

| Melting Point | 204-206 °C | [5] |

| Solubility | Soluble in water (0.5 g/mL) | [5] |

| pKa | 9.7 (at 25°C) | [5] |

Toxicological Summary:

-

Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[6]

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

-

Acute Effects: The primary acute risks are severe damage to the eyes upon contact, irritation to the skin and respiratory tract, and gastrointestinal distress if ingested.[2][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls to contain the hazard at its source and appropriate PPE to protect the user.

Engineering Controls: The First Line of Defense

The causality for mandating specific engineering controls is directly linked to the hazard profile.

-

Chemical Fume Hood: All handling of 3-Amino-2-methylpropan-1-ol hydrochloride powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is a non-negotiable control measure driven by the H335 "May cause respiratory irritation" classification.[2] The hood's airflow captures and exhausts airborne particulates, preventing them from entering the user's breathing zone.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[8][9]

-

Emergency Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[9] The H318 "Causes serious eye damage" hazard means that immediate and prolonged flushing of the eyes is the most critical first aid measure to prevent permanent injury.[8]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a final barrier between the researcher and the chemical. The selection of PPE is dictated by the identified hazards.

| Protection Type | Specification | Rationale and Justification |

| Eye and Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Mandatory. Protects against the H318 (serious eye damage) hazard. Standard safety glasses are insufficient.[6][8] |

| Skin/Body | Chemical-resistant lab coat. | Protects against the H315 (skin irritation) hazard and prevents contamination of personal clothing.[8] |

| Hand | Chemical-resistant gloves (e.g., Nitrile). | Mandatory. Protects against the H315 (skin irritation) hazard. Gloves must be inspected before use and removed with care to avoid skin contamination.[10] Change gloves immediately if contaminated. |

| Respiratory | None required under normal fume hood use. | A NIOSH-approved respirator with an appropriate filter (e.g., for organic vapors/particulates) is required if engineering controls fail or if aerosols/dusts are generated outside of a fume hood. |

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of a self-validating safety system. These step-by-step procedures are designed to minimize exposure risk at every stage of the chemical's lifecycle in the lab.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area.

-

Verification: Confirm the fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, the chemical container, and a sealable beaker containing the desired solvent inside the fume hood.

-

Dispensing: Slowly open the chemical container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

-

Transfer: Carefully add the weighed solid to the solvent in the beaker.

-

Sealing: Tightly cap the primary chemical container immediately after dispensing.

-

Cleaning: Gently wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder. Dispose of the cloth and weigh boat as solid chemical waste.

-

Post-Handling: Once the procedure is complete and all containers are sealed, remove gloves and wash hands thoroughly.[8]

Storage and Segregation

-

Container Integrity: Keep the container tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[8]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[10] Do not store chemicals in a fume hood or under a sink.[11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent accidental reactions.[7] Store with other compatible organic bases/salts, following a clear segregation scheme.[11]

-

Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard symbols.

Caption: Workflow for handling 3-Amino-2-methylpropan-1-ol HCl.

Section 5: Emergency Procedures

Anticipating and planning for emergencies is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate action following an exposure can significantly mitigate injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. This is the most critical exposure route to address due to the risk of severe damage.

-

Skin Contact: Take off immediately all contaminated clothing.[8] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[6]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Call a POISON CENTER or doctor immediately if you feel unwell.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[9] Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by alcohol) and dispose of cleaning materials as hazardous waste.[9]

Caption: Decision logic for emergency response scenarios.

Section 6: Waste Disposal

All chemical waste, including contaminated consumables and excess material, must be handled as hazardous waste.

-

Containment: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[12]

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Disposal: Dispose of the waste container through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[6] Do not pour chemical waste down the drain.[9]

References

-

SAFETY DATA SHEET for 3-Amino-1-propanol. Sigma-Aldrich.

-

SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI EUROPE N.V.

-

SAFETY DATA SHEET for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. MedChemExpress.

-

SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol. Fisher Scientific.

-

SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.

-

SAFETY DATA SHEET for AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.

-

2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE Chemical Properties. LookChem.

-

3-Amino-2-methyl-propan-1-ol hydrochloride Product Information. Beijing Xinhengyan Technology Co., Ltd.

-

SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. Acros Organics.

-

SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. Spectrum Chemical.

-

3-Amino-2-methyl-1-propanol Compound Summary. PubChem, National Center for Biotechnology Information.

-

3-amino-2-methylpropan-1-ol AldrichCPR Safety Information. Sigma-Aldrich.

-

3-Amino-2-(aminomethyl)-1-propanol Compound Summary. PubChem, National Center for Biotechnology Information.

-

2-Amino-2-methyl-1-propanol hydrochloride for synthesis. Sigma-Aldrich.

-

3-amino-1,2-propanediol Manufacturer Listing. Sigma-Aldrich.

-

Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA).

-

Safety Procedures. Georgia Institute of Technology, School of Chemistry & Biochemistry.

-

Safety Inside Lab Safety. Sigma-Aldrich.

-

2-Amino-2-methyl-1-propanol Compound Summary. PubChem, National Center for Biotechnology Information.

-

Selected amines and amino alcohols. Danish Environmental Protection Agency.

-

Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. UNC Environmental Health and Safety.

-

3-Amino-1-propanol Hydrochloride Product Information. Tokyo Chemical Industry Co., Ltd.

Sources

- 1. 3-Amino-2-methyl-propan-1-ol hydrochloride - CAS:66164-10-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-2-methylpropan-1-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-2-methyl-1-propanol hydrochloride for synthesis 3207-12-3 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. chemistry.gatech.edu [chemistry.gatech.edu]

An In-depth Technical Guide to the Spectral Analysis of 3-Amino-2-methylpropan-1-ol Hydrochloride

Molecular Structure and Spectroscopic Overview

3-Amino-2-methylpropan-1-ol hydrochloride possesses a primary alcohol, a primary amine (protonated as an ammonium salt), and a chiral center at the C2 position. These features give rise to a distinct and predictable spectroscopic fingerprint. The presence of the hydrochloride salt significantly influences the chemical environment of the protons and carbons, particularly those near the ammonium group, which is a key consideration in the following spectral interpretations.

Caption: Chemical structure of 3-Amino-2-methylpropan-1-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Amino-2-methylpropan-1-ol hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule. The presence of the electron-withdrawing ammonium group (-NH₃⁺) will cause protons on adjacent carbons to shift downfield.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -OH | ~4.5 - 5.5 | Singlet (broad) | - | 1H | Hydroxyl Proton |

| -NH₃⁺ | ~7.5 - 8.5 | Singlet (broad) | - | 3H | Ammonium Protons |

| H1, H1' | ~3.4 - 3.6 | Doublet of doublets | ~11, ~5 | 2H | -CH₂-OH |

| H2 | ~2.0 - 2.3 | Multiplet | - | 1H | -CH(CH₃)- |

| H3, H3' | ~2.9 - 3.1 | Doublet of doublets | ~13, ~6 | 2H | -CH₂-NH₃⁺ |

| -CH₃ | ~1.0 - 1.2 | Doublet | ~7 | 3H | Methyl Protons |

Causality Behind Predictions:

-

-OH and -NH₃⁺ Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The downfield shift of the ammonium protons is due to the positive charge on the nitrogen.

-

H1 and H1' (-CH₂-OH): These are diastereotopic protons adjacent to a chiral center and are expected to be non-equivalent, appearing as a doublet of doublets due to coupling with H2.

-

H2 (-CH(CH₃)-): This proton is coupled to the protons of the adjacent methylene groups and the methyl group, resulting in a complex multiplet.

-

H3 and H3' (-CH₂-NH₃⁺): These protons are deshielded by the adjacent positively charged nitrogen, hence their downfield shift compared to H1/H1'. They will appear as a doublet of doublets due to coupling with H2.

-

-CH₃ Protons: This methyl group is coupled to H2, resulting in a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol is based on established guidelines for NMR analysis.[1]

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-methylpropan-1-ol hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice as it will exchange with the -OH and -NH₃⁺ protons, causing their signals to disappear, which can aid in peak assignment.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., HOD in D₂O at ~4.79 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~65 - 70 | -CH₂-OH |

| C2 | ~35 - 40 | -CH(CH₃)- |

| C3 | ~45 - 50 | -CH₂-NH₃⁺ |

| C4 | ~15 - 20 | -CH₃ |

Causality Behind Predictions:

-

C1 (-CH₂-OH): This carbon is attached to an electronegative oxygen atom, causing it to be the most downfield of the aliphatic carbons.

-

C3 (-CH₂-NH₃⁺): The deshielding effect of the positively charged nitrogen shifts this carbon downfield, but generally less so than a carbon attached to an oxygen.

-

C2 (-CH(CH₃)-): This methine carbon is in a relatively shielded environment.

-

C4 (-CH₃): The methyl carbon is typically the most upfield signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single peaks for each carbon by removing C-H coupling.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-100 ppm for this aliphatic compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-Amino-2-methylpropan-1-ol hydrochloride, the key vibrational modes will be associated with the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800 - 3100 | Medium-Strong | N-H stretch (ammonium salt) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| 1000 - 1260 | Strong | C-O stretch (primary alcohol) |

| 1000 - 1250 | Medium | C-N stretch |

Causality Behind Predictions:

-

O-H and N-H Stretching: The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretches of the ammonium salt are also typically broad and strong, often appearing as a complex series of bands in the 2800-3100 cm⁻¹ region, sometimes overlapping with the C-H stretches.

-

N-H Bending: The bending vibrations of the -NH₃⁺ group give rise to characteristic bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of a primary alcohol is typically a strong band in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is a standard method for analyzing solid samples.[2][3]

-

Sample Preparation:

-

Thoroughly dry the 3-Amino-2-methylpropan-1-ol hydrochloride sample to remove any residual water.

-

In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.[2]

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Identify and assign the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and aspects of the structure. For the hydrochloride salt, electrospray ionization (ESI) would be a suitable soft ionization technique. If using a technique like electron ionization (EI), often coupled with gas chromatography (GC), derivatization would likely be necessary to increase the volatility of this polar compound.[4]

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (3-Amino-2-methylpropan-1-ol).

| m/z | Predicted Ion |

| 90.1 | [C₄H₁₁NO + H]⁺ |

Predicted Fragmentation Pattern (EI-MS)

Under harsher EI conditions (if the compound is derivatized for GC-MS, or with direct insertion probe), fragmentation would occur.

| m/z | Predicted Fragment Ion | Plausible Origin |

| 71 | [M - H₂O]⁺ | Loss of water |

| 57 | [C₄H₉]⁺ | Loss of NH₂ and OH |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage adjacent to the nitrogen |

| 31 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen |

Causality Behind Fragmentation:

-

Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom. This results in the formation of stable, resonance-stabilized carbocations or iminium ions. The base peak in the EI spectrum of a primary amine is often the iminium ion [CH₂=NH₂]⁺ at m/z 30, though in this substituted case, a fragment of m/z 44 is plausible.

-

Loss of Small Molecules: The loss of stable neutral molecules like water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.

Caption: Predicted major fragmentation pathways for 3-Amino-2-methylpropan-1-ol in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Amino-2-methylpropan-1-ol hydrochloride in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion to confirm the molecular weight of the free base.

-

If fragmentation is induced (e.g., by increasing the cone voltage), analyze the resulting fragment ions.

-

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and mass spectral data for 3-Amino-2-methylpropan-1-ol hydrochloride. By applying fundamental spectroscopic principles and drawing logical comparisons with related structures, a comprehensive and reliable spectral profile has been constructed. The included experimental protocols offer a validated starting point for researchers to acquire and interpret their own data, ensuring scientific rigor and facilitating the confident identification and characterization of this important chemical entity in a drug development setting.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopropanol, TBDMS derivative. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Sanphui, P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 249-258. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved from [Link]

-

Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. 3(2), 210-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride from 2-methyl-3-nitropropan-1-ol

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride, a valuable amino alcohol intermediate. The described methodology focuses on the robust and widely applicable catalytic hydrogenation of the nitro-precursor, 2-methyl-3-nitropropan-1-ol. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed, step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation techniques. The causality behind experimental choices is emphasized to empower the user with a deep, practical understanding of the process.

Introduction and Significance

3-Amino-2-methylpropan-1-ol is a chiral building block of significant interest in medicinal and organic chemistry.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including ligands, chiral auxiliaries, and heterocyclic compounds with potential therapeutic applications.[2][3]

The conversion of the nitro-analogue, 2-methyl-3-nitropropan-1-ol, to the desired amino alcohol represents a critical synthetic transformation.[3] The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis.[4][5] While various methods exist, including the use of dissolving metals in acid, catalytic hydrogenation is often the preferred route in laboratory and industrial settings due to its high efficiency, clean conversion, and favorable environmental profile, typically yielding water as the only stoichiometric byproduct.[5][6]

This guide focuses on the catalytic hydrogenation pathway using palladium on carbon (Pd/C), a highly effective and commonly used catalyst for this transformation.[3][7] We will detail the conversion to the free amine and its subsequent transformation into the stable, crystalline hydrochloride salt, which facilitates purification, handling, and storage.

Reaction Mechanism: The Journey from Nitro to Amine

The catalytic hydrogenation of a nitro compound to a primary amine is a multi-step process that occurs on the surface of the heterogeneous catalyst (e.g., Pd/C). The reaction requires six equivalents of reducing agent, in this case, molecular hydrogen (H₂), which is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms.[8]

The transformation proceeds through several intermediates:

-

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

-

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (R-NH-OH).

-

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target primary amine (R-NH₂).

Each of these steps involves the addition of hydrogen across the nitrogen-oxygen bonds, with water being eliminated in the process. The catalyst provides a high-surface-area environment where the organic substrate and dissociated hydrogen can interact effectively, lowering the activation energy for the reduction.

Overall Synthetic Workflow

The conversion of the nitro-alcohol starting material to the final hydrochloride salt product follows a logical sequence of chemical transformation and purification steps. The workflow is designed to ensure safety, maximize yield, and achieve high purity.

Caption: High-level workflow for the synthesis of 3-Amino-2-methylpropan-1-ol HCl.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified, functioning chemical fume hood with appropriate safety measures in place.[9][10][11]

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 2-methyl-3-nitropropan-1-ol | 50489-69-5 | 119.12 | 10.0 g | 0.084 | Starting Material |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | ~500 mg | - | Catalyst, 5 wt% relative to substrate |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 100 mL | - | Reaction Solvent |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | > 5.8 L | > 0.252 | Reducing Agent (3 eq.) |

| Celite® (Diatomaceous Earth) | 61790-53-2 | - | As needed | - | Filter Aid |

| Hydrochloric Acid (in 2-Propanol, 5-6 M) | 7647-01-0 | 36.46 | As needed | - | For salt formation |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Recrystallization Solvent | |

| 2-Propanol (IPA) | 67-63-0 | 60.10 | As needed | Recrystallization Solvent |

Step-by-Step Methodology

Part A: Catalytic Hydrogenation

-

Reactor Preparation: Ensure a high-pressure hydrogenation vessel (e.g., a Parr reactor) is clean, dry, and has been inspected for any defects.[11] Place a magnetic stir bar inside.

-

Charging the Reactor: In the fume hood, add 10.0 g (0.084 mol) of 2-methyl-3-nitropropan-1-ol to the vessel. Add 100 mL of anhydrous methanol to dissolve the starting material.

-

Catalyst Handling (Critical Safety Step): Carefully add ~500 mg of 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added to the solution rather than adding the solvent to the dry catalyst. This minimizes the risk of the dry, pyrophoric catalyst igniting the flammable methanol vapors.[11] Always handle the catalyst while wet if possible.[7]

-

Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Connect the vessel to a nitrogen/vacuum manifold. To remove oxygen, which can form explosive mixtures with hydrogen, purge the system by pressurizing with nitrogen (to ~2 bar) and then venting three times.[7][9][11]

-

Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4 bar / ~60 psi). Begin vigorous stirring.

-

Reaction Monitoring: The reaction is exothermic. Monitor the reactor's temperature and pressure.[7] A drop in pressure indicates hydrogen consumption. The reaction can be monitored for completion by taking aliquots (after safely venting and purging with nitrogen) and analyzing via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Part B: Work-up and Catalyst Removal

-

Reaction Shutdown: Once the reaction is complete (hydrogen uptake ceases), stop the stirring. Close the hydrogen supply.

-

Post-Reaction Purging: Carefully vent the excess hydrogen pressure in the fume hood. Purge the reactor three times with nitrogen to remove all residual hydrogen gas.[9]

-

Catalyst Filtration (Critical Safety Step): Prepare a Büchner funnel with a pad of Celite® (~1-2 cm thick) over a filter paper. Wet the Celite pad with a small amount of methanol. Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite pad. Wash the reactor and the filter cake with additional methanol (2 x 20 mL). Causality Note: The Celite prevents fine catalyst particles from passing through and provides a safer medium for handling the used catalyst. The used catalyst is highly pyrophoric and must never be allowed to dry in the air.[10][11] Immediately after filtration, quench the filter cake by submerging it in a beaker of water.[10]

-

Isolation of Free Amine: Transfer the combined filtrate to a round-bottom flask and remove the methanol using a rotary evaporator. This will yield the crude 3-Amino-2-methylpropan-1-ol as an oil or low-melting solid.

Part C: Hydrochloride Salt Formation and Purification

-

Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent like 2-propanol or ethyl acetate (~50 mL). While stirring, slowly add a solution of hydrochloric acid in 2-propanol (5-6 M) dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.

-